molecular formula C10H14N4O2 B1315490 1-(3-Nitropyridin-2-YL)piperidin-4-amine CAS No. 412355-85-2

1-(3-Nitropyridin-2-YL)piperidin-4-amine

Cat. No. B1315490
CAS RN: 412355-85-2
M. Wt: 222.24 g/mol
InChI Key: LNUXRHMWVBPLJW-UHFFFAOYSA-N
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Description

“1-(3-Nitropyridin-2-YL)piperidin-4-amine” is a chemical compound with a molecular weight of 221.22 . It is a solid substance with a melting point between 170 - 173 degrees Celsius .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of “1-(3-Nitropyridin-2-YL)piperidin-4-amine” can be represented by the linear formula C10H11N3O3 . The InChI code for this compound is 1S/C10H11N3O3/c14-8-3-6-12 (7-4-8)10-9 (13 (15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2 .


Chemical Reactions Analysis

Piperidones have been synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties .


Physical And Chemical Properties Analysis

“1-(3-Nitropyridin-2-YL)piperidin-4-amine” is a solid substance with a melting point between 170 - 173 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUXRHMWVBPLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-2-YL)piperidin-4-amine

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